Z-Gly-Leu-OH

説明

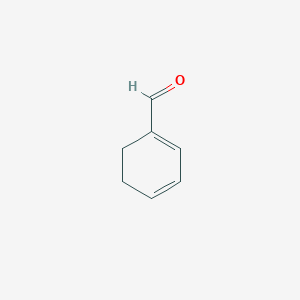

“Z-Gly-Leu-OH”, also known as N-benzyloxycarbonylglycine, is an amino acid widely used in solution phase peptide synthesis . It is a fluorogenic peptide that is used in the analysis of protease and peptidase activity of proteasomes .

Synthesis Analysis

In peptide synthesis, the most common building blocks are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .

Molecular Structure Analysis

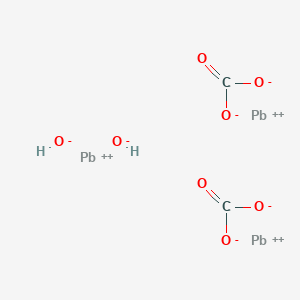

The molecular formula of “this compound” is C16H22N2O5 . The average mass is 322.35600 Da . The exact mass is 322.15300 .

Chemical Reactions Analysis

Carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts . From the perspective of an organic chemist, peptide synthesis requires selective acylation of a free amine .

Physical and Chemical Properties Analysis

The density of “this compound” is 1.203 g/cm3 . The boiling point is 582ºC . The flash point is 305.8ºC . The vapour pressure is 2.17E-14mmHg at 25°C . The index of refraction is 1.534 .

科学的研究の応用

Gas Phase IR Spectra of Tri-Peptide Z-Pro-Leu-Gly : This study investigated the gas phase IR spectra of tri-peptides like Z-Pro-Leu-Gly–OH, revealing different hydrogen-bonding networks. The findings propose possible gas phase structures, providing insights into the peptide’s binding capabilities in the gas phase (Chakraborty et al., 2012).

Thermolysin and α-Chymotrypsin Mediated Synthesis of Tripeptides : This research outlines the synthesis of tripeptides, including Z-Pro-Leu-Gly-OH, via thermolysin and α-chymotrypsin catalysis. It provides a comprehensive analysis of optimum conditions for peptide synthesis, significantly contributing to the understanding of peptide assembly and its applications (Cheng, Miranda, & Tominaga, 2009).

Effect of Pre- or Posttraining Treatment on Puromycin Amnesia : This study examined the effect of peptides including Z-Pro-Leu-Gly-NH2 on puromycin-induced amnesia in mice, indicating their potential role in influencing memory processes rather than generalized arousal mechanisms (Flexner et al., 1978).

Gly-X Carboxypeptidase : This paper discusses Gly-X carboxypeptidase, which releases C-terminal residues from N-blocked peptides like Z-Gly-Leu-OH. It highlights its strong inhibition by metal chelators and activation by divalent metal ions, offering insights into its structural chemistry and biological aspects (Suárez‐Rendueles & Bordallo, 2004).

Synthesis of Attractant and Repellent Peptides : This research involves the synthesis of peptides like Z-Gly-Val-Ser-Phe-Val-Leu-OMe, related to this compound, and their attractant and repellent activities for insects. This work contributes to the understanding of peptide application in pest control (Okada et al., 1984).

Zinc(II) Complexes of Pro-Gly and Pro-Leu Dipeptides : This study discusses the synthesis of Zinc(II) complexes with dipeptides like Pro-Leu, related to this compound, for potential use as cancer chemotherapeutic agents. It explores their DNA binding and cleaving abilities, suggesting applications in medical research (Parveen, Arjmand, & Mohapatra, 2013).

作用機序

Safety and Hazards

特性

IUPAC Name |

4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-11(2)8-13(15(20)21)18-14(19)9-17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRLFGAIRAUOCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421-69-8 | |

| Record name | NSC89638 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B72854.png)

![(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B72855.png)